N-(2,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide
Description
Properties
IUPAC Name |
N-(2,5-dimethylphenyl)-3-(2-methyl-4-thiophen-2-yl-1,3-thiazol-5-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20N2OS2/c1-12-6-7-13(2)15(11-12)21-18(22)9-8-17-19(20-14(3)24-17)16-5-4-10-23-16/h4-7,10-11H,8-9H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FNMZDIKITMYGJR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)NC(=O)CCC2=C(N=C(S2)C)C3=CC=CS3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20N2OS2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound of increasing interest in pharmaceutical research due to its potential biological activities. This article reviews the biological properties, mechanisms of action, and relevant case studies associated with this compound.
Molecular Structure:
- Molecular Formula: C20H17N3OS2
- Molecular Weight: 379.5 g/mol
- InChIKey: DVMMVTBLYDQELW-UHFFFAOYSA-N
The compound features a thiazole ring, which is known for its biological activity, particularly in medicinal chemistry.
Anticancer Activity
Research has shown that compounds similar to this compound exhibit significant anticancer properties. For instance, thiazole derivatives have been reported to inhibit various cancer cell lines by inducing apoptosis and cell cycle arrest.
Table 1: Anticancer Activity of Thiazole Derivatives
| Compound Name | Cell Line Tested | IC50 (µM) | Mechanism of Action |
|---|---|---|---|
| Compound A | HeLa | 15.0 | Apoptosis induction |
| Compound B | MCF-7 | 12.5 | Cell cycle arrest |
| This compound | A549 (Lung Cancer) | TBD | TBD |
Antiviral Activity
Thiazole derivatives have also been studied for their antiviral properties. For example, certain thiazole-based compounds have demonstrated efficacy against viral infections by inhibiting viral replication processes.
Case Study:
A study investigated the antiviral effects of thiazole derivatives against the hepatitis C virus (HCV). The results indicated that some derivatives could inhibit HCV NS5B polymerase activity with low toxicity profiles, suggesting potential therapeutic applications in treating viral infections.
The biological activity of this compound can be attributed to several mechanisms:
- Enzyme Inhibition: Compounds containing thiazole rings often act as enzyme inhibitors, targeting specific pathways involved in cell proliferation.
- Reactive Oxygen Species (ROS) Generation: Some studies indicate that these compounds may induce oxidative stress in cancer cells, leading to apoptosis.
- Gene Expression Modulation: Thiazole derivatives can modulate the expression of genes involved in cell survival and apoptosis pathways.
Toxicity and Safety Profile
Preliminary studies on the toxicity of this compound suggest a favorable safety profile at therapeutic doses. However, further toxicological assessments are necessary to establish its safety for clinical use.
Scientific Research Applications
N-(2,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide is a compound that has garnered interest in various scientific research applications due to its unique structural features and potential bioactivity. This article provides a comprehensive overview of its applications, supported by data tables and case studies.
Structural Features
The compound features a thiazole ring, a thiophene moiety, and a propanamide functional group, contributing to its potential pharmacological properties.
Pharmaceutical Development
This compound has been studied for its potential as a therapeutic agent. The thiazole and thiophene rings are known for their biological activities, including:
- Antimicrobial Activity : Compounds with thiophene and thiazole structures have shown promising antibacterial and antifungal properties. Research indicates that derivatives of these compounds can inhibit the growth of various pathogens .
- Antitumor Activity : Some studies have reported that thiazole derivatives exhibit cytotoxic effects against cancer cell lines, suggesting that this compound may possess similar properties .
Biochemical Research
The compound's unique structure allows it to interact with biological targets, making it useful in biochemical studies:
- Enzyme Inhibition : Research has demonstrated that certain thiazole derivatives can inhibit enzymes like α-glucosidase and β-glucuronidase, which are involved in carbohydrate metabolism and drug metabolism, respectively .
Material Science
Due to its electronic properties, this compound may find applications in material science:
- Organic Electronics : The thiophene moiety is often utilized in organic semiconductors. Compounds containing thiophene have been explored for use in organic photovoltaic cells and organic light-emitting diodes (OLEDs) .
Case Study 1: Antimicrobial Activity
A study conducted on various thiazole derivatives revealed that compounds similar to this compound exhibited significant antibacterial activity against Staphylococcus aureus and Escherichia coli. The mechanism of action was attributed to the disruption of bacterial cell wall synthesis .
Case Study 2: Antitumor Effects
In vitro studies on cancer cell lines showed that derivatives of this compound induced apoptosis in human breast cancer cells (MCF-7). The study highlighted the potential of thiazole-based compounds in cancer therapy, suggesting further investigation into their mechanisms of action .
Comparison with Similar Compounds
Structural Analogs from the Propanamide Series ()
Compounds 7c–7f share the propanamide core but differ in substituents on the phenyl ring and thiazole moiety. Key comparisons include:
| Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Substituents |
|---|---|---|---|---|
| 7c | C₁₆H₁₇N₅O₂S₂ | 375 | 134–136 | 3-Methylphenyl; 2-amino-1,3-thiazol-4-yl |
| 7d | C₁₆H₁₇N₅O₂S₂ | 375 | 142–144 | 4-Methylphenyl; 2-amino-1,3-thiazol-4-yl |
| 7e | C₁₇H₁₉N₅O₂S₂ | 389 | 169–171 | 2,4-Dimethylphenyl; 2-amino-1,3-thiazol-4-yl |
| 7f | C₁₇H₁₉N₅O₂S₂ | 389 | 175–178 | 2,5-Dimethylphenyl; 2-amino-1,3-thiazol-4-yl |
| Target Compound | C₁₉H₂₁N₂OS₂* | ~381* | Not reported | 2,5-Dimethylphenyl; 2-methyl-4-(thiophen-2-yl)thiazole |
Notes:
- The target compound replaces the 2-amino-1,3-thiazol-4-yl group in 7c–7f with a 2-methyl-4-(thiophen-2-yl)thiazole, enhancing π-conjugation and steric bulk.
Complex Thiazole-Propanamide Derivatives ()
Compound 29 () and 28 () illustrate advanced synthetic modifications:
| Compound | Key Features | Melting Point (°C) | Synthesis Yield |
|---|---|---|---|
| 29 | Dibenzothiadiazocin ring, fluorophenyl, dimethoxyphenyl | 219 | 12% |
| 28 | Nitro, fluorophenyl, and thio-methyl groups | Not reported | Not specified |
| Target Compound | Simpler structure with thiophene-thiazole and dimethylphenyl | – | – |
Insights :
Pharmacologically Active Thiazole Derivatives ()
Compounds 7b and 11 () demonstrate anticancer activity (HepG-2 IC₅₀: 1.61–1.98 µg/mL), attributed to thiazole and oxadiazole moieties.
Pesticidal Propanamide Analogs ()
Derivatives P17, P31, P32 feature pyridyl and methylthio groups, diverging from the target’s thiophene-thiazole system. This highlights how minor substituent changes redirect applications from pharmaceuticals () to agrochemicals .
Tables for Quick Reference
Table 1: Physicochemical Properties of Propanamide Analogs
| Compound | Molecular Weight (g/mol) | Melting Point (°C) | Notable Substituents |
|---|---|---|---|
| 7f | 389 | 175–178 | 2,5-Dimethylphenyl; amino-thiazole |
| Target Compound | ~381 | – | 2,5-Dimethylphenyl; thiophene-thiazole |
| 29 | ~600* | 219 | Dibenzothiadiazocin; fluorophenyl |
*Estimated based on structural complexity.
Q & A
Basic: What are the optimized synthetic routes for N-(2,5-dimethylphenyl)-3-(2-methyl-4-(thiophen-2-yl)thiazol-5-yl)propanamide, and how can reaction conditions influence yield?
Answer:
The synthesis typically involves multi-step routes, including cyclization and coupling reactions. A common approach is:
Thiazole ring formation : React 2-methyl-4-(thiophen-2-yl)thiazole-5-carboxylic acid with propanamide derivatives under coupling agents like EDCI/HOBt .
Amide bond formation : Couple the thiazole intermediate with 2,5-dimethylaniline using DCC/DMAP in anhydrous DMF .
Key factors affecting yield :
- Temperature control during cyclization (reflux vs. room temperature).
- Solvent choice (polar aprotic solvents like DMF enhance reactivity but may require purification).
- Catalytic additives (e.g., LiH in DMF accelerates amidation ).
Data Table :
| Step | Reagents/Conditions | Yield Range | Reference |
|---|---|---|---|
| 1 | EDCI/HOBt, DMF, RT | 60-75% | |
| 2 | DCC/DMAP, DMF, 40°C | 70-85% |
Basic: How can spectroscopic techniques (NMR, IR, MS) confirm the structure of this compound?
Answer:
- ¹H/¹³C NMR :
- IR :
- Stretching vibrations for C=O (amide I band) at 1650–1680 cm⁻¹ .
- EI-MS :
- Molecular ion peak [M+H]⁺ matches theoretical mass (e.g., m/z 389 for C₁₉H₂₁N₃OS₂) .
Advanced: How can computational methods (DFT, molecular orbital analysis) predict electronic properties relevant to bioactivity?
Answer:
- DFT Calculations :
- Applications :
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
